molecular formula C17H22N2O5S B2553229 N-(4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 1448028-86-1

N-(4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No.: B2553229
CAS No.: 1448028-86-1
M. Wt: 366.43
InChI Key: HLKWPNJNDWXRCU-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound that features a furan ring, a sulfamoyl group, and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide typically involves multiple steps. One common route starts with the preparation of the furan-2-yl intermediate, which is then reacted with a hydroxypropylamine derivative. This intermediate is subsequently coupled with a sulfamoyl chloride to introduce the sulfamoyl group. Finally, the resulting compound is reacted with a propionamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfamoyl group can be reduced to form corresponding amines.

    Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide involves its interaction with specific molecular targets. The furan ring and sulfamoyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(2-furylmethyl)sulfamoyl)-3-methylphenyl)propionamide
  • N-(4-(N-(2-furylmethyl)sulfamoyl)-3-methylphenyl)acetamide
  • N-(4-(N-(2-furylmethyl)sulfamoyl)-3-methylphenyl)butyramide

Uniqueness

N-(4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide is unique due to the presence of the hydroxypropyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in terms of solubility, stability, and interaction with molecular targets.

Properties

IUPAC Name

N-[4-[[2-(furan-2-yl)-2-hydroxypropyl]sulfamoyl]-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S/c1-4-16(20)19-13-7-8-14(12(2)10-13)25(22,23)18-11-17(3,21)15-6-5-9-24-15/h5-10,18,21H,4,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKWPNJNDWXRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C)(C2=CC=CO2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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